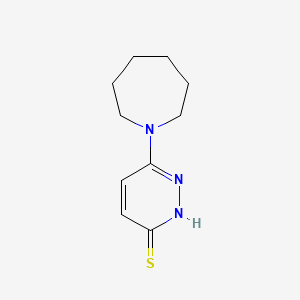
1-phenyl-N-(3-pyridinylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound is typically synthesized via reactions involving pyrazole derivatives. For example, one method involves the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide by reacting with aminopyridines. The synthesis can yield different products depending on the reaction conditions and the substrates used (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives like this one is determined through spectroscopic methods such as NMR, IR, MS, and often single-crystal X-ray diffraction. The structure is characterized by the presence of a pyrazole core attached to various functional groups which significantly affect its reactivity and properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including functionalization and coupling reactions, which allow for the introduction of different substituents into the pyrazole ring, thus modifying its chemical properties. The reactivity can be influenced by the nature of the substituents on the pyrazole core and the surrounding conditions (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for determining the applicability of these compounds in various fields. These properties are typically influenced by the molecular structure and the nature of the substituents (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are determined by the electronic structure of the compound. These properties are essential for understanding the behavior of these compounds in different chemical environments and for their application in synthesis and drug design (Huang, Huang, Liu, Liu, Chen, Pei, Sun, Yin, & Wang, 2017).
Propriétés
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(22-14-15-6-4-10-21-13-15)18-12-17(19-9-5-11-26-19)23-24(18)16-7-2-1-3-8-16/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLCKCMWEAWTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)
![4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)
![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)


![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)

![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
